molecular formula C26H25BrN2O3S B2896250 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403837-11-6

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2896250
CAS No.: 403837-11-6
M. Wt: 525.46
InChI Key: YVMKEGRBBBXDDY-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that combines diverse structural elements—benzylthio, bromophenyl, dimethoxyphenyl, and pyrazolyl. Each component imparts unique chemical properties, making the compound a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step reactions:

  • Formation of a pyrazole ring through cyclization of appropriate hydrazine with a diketone.

  • Introduction of the bromophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution.

  • Formation of the benzylthio group via nucleophilic substitution using benzylthiol and a suitable halide derivative.

Industrial Production Methods

Industrial production may leverage catalytic processes, high-pressure conditions, and sophisticated purification techniques to scale up the synthesis while maintaining purity and yield. Techniques like column chromatography and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: It can undergo oxidation reactions, particularly at the thioether group.

  • Reduction: Selective reduction can occur at the pyrazole ring or other functional groups.

  • Substitution: Aromatic substitution reactions are feasible, especially at the bromophenyl and dimethoxyphenyl rings.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution conditions may involve halogenated solvents and transition-metal catalysts.

Major Products Formed

Products vary depending on the specific reaction pathway, including oxidized sulfur species, reduced pyrazole derivatives, or various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry and materials science.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions, particularly those involving sulfur and nitrogen atoms.

Medicine

Industry

In industrial contexts, it might be explored for its roles in manufacturing specialty chemicals, agrochemicals, or advanced materials.

Mechanism of Action

The Mechanism

The compound exerts its effects by interacting with molecular targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and Van der Waals forces.

Molecular Targets and Pathways

  • Targets enzymes that interact with sulfur-containing compounds.

  • Pathways involving electrophilic and nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • 2-(Benzylthio)-1-(3-(4-chlorophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • 2-(Benzylthio)-1-(3-(4-fluorophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Unique Aspects

What sets 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone apart is the combination of bromophenyl and benzylthio groups, which confer distinctive chemical reactivity and potential biological activity.

Hope this deep dive piqued your interest!

Properties

IUPAC Name

2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN2O3S/c1-31-24-10-6-9-21(26(24)32-2)23-15-22(19-11-13-20(27)14-12-19)28-29(23)25(30)17-33-16-18-7-4-3-5-8-18/h3-14,23H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMKEGRBBBXDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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